({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid
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Overview
Description
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an oxazole ring, and a sulfonyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Sulfonyl Group: This can be done using sulfonyl chlorides in the presence of a base.
Final Coupling with Acetic Acid: The final step involves coupling the intermediate with acetic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)butyric acid: Contains a butyric acid moiety.
Uniqueness
({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfonyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO5S/c1-8-11(6-21(18,19)7-12(16)17)15-13(20-8)9-3-2-4-10(14)5-9/h2-5H,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUJPTDUYRJDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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